molecular formula C9H12O2S B3032958 2,5-Dimethylphenylmethylsulfone CAS No. 6462-29-9

2,5-Dimethylphenylmethylsulfone

Cat. No.: B3032958
CAS No.: 6462-29-9
M. Wt: 184.26 g/mol
InChI Key: WDIWSBKKOOKBJR-UHFFFAOYSA-N
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Description

2,5-Dimethylphenylmethylsulfone is an organic compound with the molecular formula C₉H₁₂O₂S It is a sulfone derivative characterized by a phenyl ring substituted with two methyl groups at the 2 and 5 positions and a methylsulfone group

Scientific Research Applications

2,5-Dimethylphenylmethylsulfone has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethylphenylmethylsulfone can be synthesized through several methods. One common approach involves the oxidation of 2,5-dimethylphenylmethylsulfide using an oxidizing agent such as hydrogen peroxide or sodium periodate. The reaction typically occurs in an aqueous or organic solvent under controlled temperature conditions to ensure complete oxidation to the sulfone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often prioritize cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylphenylmethylsulfone undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfone back to the corresponding sulfide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and other oxidized derivatives.

    Reduction: 2,5-Dimethylphenylmethylsulfide.

    Substitution: Various substituted phenylmethylsulfone derivatives.

Mechanism of Action

The mechanism of action of 2,5-dimethylphenylmethylsulfone involves its interaction with molecular targets and pathways. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylphenylmethylsulfone: Similar structure but with methyl groups at the 2 and 4 positions.

    3,5-Dimethylphenylmethylsulfone: Methyl groups at the 3 and 5 positions.

    Phenylmethylsulfone: Lacks the methyl groups on the phenyl ring.

Uniqueness

2,5-Dimethylphenylmethylsulfone is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 2 and 5 positions can affect the compound’s steric and electronic properties, making it distinct from other similar sulfones.

Properties

IUPAC Name

1,4-dimethyl-2-methylsulfonylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-7-4-5-8(2)9(6-7)12(3,10)11/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIWSBKKOOKBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374417
Record name 1,4-dimethyl-2-methylsulfonylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6462-29-9
Record name 1,4-Dimethyl-2-(methylsulfonyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6462-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-dimethyl-2-methylsulfonylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The use of sulfonyl fluorides, instead of sulfonyl chlorides, is essential to the process of the present invention. While not wishing to be bound by theoretical considerations, it appears that when alkyl sulfonyl chlorides react with aromatic hydrocarbons in the presence of aluminum chloride, the major reaction which occurs is chlorination, not sulfonylation, of the aromatic compound. For example, the reaction of p-xylene with methanesulfonyl chloride in the presence of aluminum chloride gave a 70% yield of 2,5-dimethylchlorobenzene and less than 1% yield of 2,5-dimethylphenyl methyl sulfone, as shown below: ##STR3## The corresponding chlorination reaction was found to occur with toluene, xylenes, and mesitylene, often to the virtual exclusion of sulfonylation. This undesired chlorination reaction accounts for the low yields previously reported in attempted alkyl sulfonyl chloride Friedel-Crafts reactions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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